molecular formula C22H18ClN5O2 B2874769 8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 847339-02-0

8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2874769
CAS RN: 847339-02-0
M. Wt: 419.87
InChI Key: BHXSVZHLASVCJH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a purine dione structure. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The purine nucleus is one of the most important and widely exploited heterocyclic rings for the development of bioactive molecules .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, including the formation of the imidazole ring and the attachment of the various substituents. For example, 6-chloro-9H-purine could be used as the starting material, and the appropriate alkyl bromide or benzyl chloride derivatives could be reacted in a solution of DMF under basic conditions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the imidazole ring is known to participate in a variety of reactions, including electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make it soluble in polar solvents .

Scientific Research Applications

Antimicrobial Agent Development

The structural similarity of this compound to known antimicrobial agents suggests potential use in developing new treatments for bacterial and fungal infections. The presence of the imidazo[2,1-f]purine moiety is particularly noteworthy, as it is found in several antimicrobial compounds . Research could explore its efficacy against a range of pathogens, particularly those resistant to current medications.

Chemotherapy Agent Research

Compounds with high nitrogen content, such as this one, have been increasingly studied for their potential as chemotherapy agents . The 1,3-dimethyl-7-phenyl group could interact with biological targets in cancer cells, leading to the development of novel anticancer drugs.

Antifungal Applications

The 1,2,4-triazole derivatives are known for their antifungal properties . This compound could serve as a starting point for synthesizing new derivatives with enhanced antifungal activity, potentially leading to the creation of more effective antifungal medications.

Pesticide Design

The triazole moiety is a common feature in commercial pesticides. Given the structural features of this compound, it could be used to design new pesticides with improved efficacy and safety profiles .

Drug Design and Discovery

As an intermediate in drug synthesis, this compound could be valuable in the design and discovery of new drugs. Its complex structure allows for multiple modifications, which could lead to the development of drugs with various therapeutic applications .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, chlorobenzyl chloride, a potential precursor in the synthesis of this compound, is known to be hazardous and can cause severe skin burns and eye damage .

properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-25-19-18(20(29)26(2)22(25)30)28-13-17(14-8-4-3-5-9-14)27(21(28)24-19)12-15-10-6-7-11-16(15)23/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXSVZHLASVCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=C4Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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